molecular formula C25H21N3O4S B2639238 N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide CAS No. 478247-36-8

N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide

Cat. No. B2639238
CAS RN: 478247-36-8
M. Wt: 459.52
InChI Key: HNBJWVMKCFGTTR-UHFFFAOYSA-N
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Description

N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide, commonly known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPSP belongs to the class of sulfonyl-containing compounds that have been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide, such as dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), has been analyzed, revealing intricate molecular geometries and potential interactions with metal centers (Obaleye, Caira, & Tella, 2008).

Electronic Structure and Molecular Docking

Quantum mechanical calculations have been performed on structurally similar compounds, providing insights into their electronic structure, molecular electrostatic potentials, and molecular docking interactions, which are pivotal for understanding their activity against various pathogens like Entamoeba histolytica (Shukla & Yadava, 2020).

Antitumor Activity

Several studies have synthesized and evaluated derivatives of the compound for antitumor activities. These compounds have shown promising results in inhibiting the growth of different cancer cell lines, indicating their potential in cancer therapeutics. Novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives have been synthesized and shown to exhibit antitumor activity, sometimes surpassing known drugs like doxorubicin (Alqasoumi et al., 2009), (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. For instance, pyrimidine-triazole derivatives have shown activity against selected bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).

Immunomodulating Effects

N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), a compound structurally related, has been found to modify the reactivity of certain lymphoid cell populations affected by tumor growth, exhibiting potential immunomodulating effects (Wang et al., 2004).

properties

IUPAC Name

N-[4-[5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-yl]oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S/c1-17-8-14-22(15-9-17)33(30,31)23-16-26-24(19-6-4-3-5-7-19)28-25(23)32-21-12-10-20(11-13-21)27-18(2)29/h3-16H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBJWVMKCFGTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}oxy)phenyl]acetamide

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